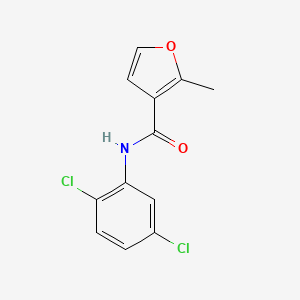

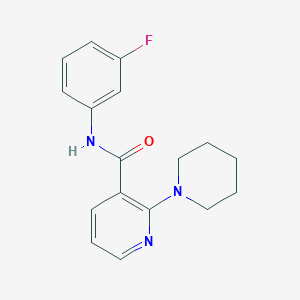

N-(2,5-dichlorophenyl)-2-methyl-3-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,5-dichlorophenyl)-2-methyl-3-furamide typically involves complex organic reactions, including palladium-catalyzed cyclization processes. For example, a related synthesis pathway has been demonstrated in the creation of 5-methylfuro[3,2-c]quinolin-4(5H)-one through palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, showcasing the intricate steps involved in synthesizing furamide derivatives (Lindahl et al., 2006).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's interactions and stability. Crystal structure analysis and spectroscopic methods (IR, NMR, UV-Vis) play significant roles in elucidating these structures. For instance, Demir et al. (2016) conducted a comprehensive analysis using X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra to characterize a benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide compound, highlighting the detailed structural insights that can be gained from such analyses (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving N-(2,5-dichlorophenyl)-2-methyl-3-furamide and its analogs can be varied, including interactions with other organic molecules and participation in complex reaction mechanisms. For example, Jiang et al. (2014) described a palladium-catalyzed cyclization process with isocyanides to produce substituted 2,5-diimino-furans, which underscores the reactivity and versatility of furamide derivatives in synthetic chemistry (Jiang et al., 2014).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are critical for practical applications and handling of the compound. Studies like those by Gallagher et al. (2022) provide insights into the crystalline structures and physical behavior of closely related N-(chlorophenyl)pyridinecarboxamides, offering a basis for understanding the physical characteristics of similar compounds (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemicals, are fundamental to the compound's applications in various fields. Research on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides, which undergo colorimetric changes in the presence of fluoride anions, exemplifies the diverse chemical behaviors that can be explored within this class of compounds (Younes et al., 2020).

Scientific Research Applications

DNA Binding and Antitrypanosomal Activity

- DNA Interaction : A study on 2,5-bis(4-guanylphenyl)furan, a structurally similar compound, showed its significant binding affinity to DNA. This enhanced binding could be attributed to direct hydrogen bond interactions and better alignment with the DNA's minor groove compared to similar drugs (Laughton et al., 1995).

- Antiprotozoal Effects : Various derivatives of 2,5-bis(4-guanylphenyl)furans, including those with structural modifications, exhibited notable antitrypanosomal activity. This suggests potential therapeutic applications against Trypanosoma, the parasite causing sleeping sickness (Das & Boykin, 1977).

Polymer Science and Material Applications

- Polymerization Studies : Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides have been developed as sustainable alternatives to polyphthalamides, indicating their potential in high-performance material applications (Jiang et al., 2015).

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Thiourea derivatives containing 2,5-dichlorophenyl showed significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

- Antifungal Effects : Studies on N-heterocyclyl-5-nitro-2-furamide derivatives demonstrated effective antifungal activity against Trichophyton asteroides and Aspergillus fumigatus (Makino, 1962).

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c1-7-9(4-5-17-7)12(16)15-11-6-8(13)2-3-10(11)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIDZGOQTBKSJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)